molecular formula C16H16FNO2 B4683758 3-(4-fluorophenyl)-N-(4-methoxyphenyl)propanamide

3-(4-fluorophenyl)-N-(4-methoxyphenyl)propanamide

Cat. No. B4683758
M. Wt: 273.30 g/mol
InChI Key: JVZGLFKZTSTCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-N-(4-methoxyphenyl)propanamide is a chemical compound that is commonly known as F-Phenibut. It is a derivative of the neurotransmitter GABA and has been studied extensively for its potential therapeutic effects on anxiety, depression, and sleep disorders.

Mechanism of Action

F-Phenibut is thought to exert its effects by binding to the GABA-B receptor, which is a metabotropic receptor that is involved in the modulation of neurotransmitter release and neuronal excitability. F-Phenibut has been shown to enhance GABAergic neurotransmission, leading to increased inhibitory tone in the brain and a reduction in anxiety and stress.
Biochemical and Physiological Effects:
F-Phenibut has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and sedative effects. F-Phenibut has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

F-Phenibut has several advantages for use in lab experiments. It is relatively easy to synthesize and has good solubility in water, which makes it easy to administer to animals. F-Phenibut has also been shown to have a good safety profile, with few reported side effects. However, F-Phenibut has limitations in that it is not approved for use in humans in many countries, which limits its potential clinical applications.

Future Directions

There are several future directions for research on F-Phenibut. One area of interest is the potential cognitive enhancing effects of F-Phenibut, as it has been shown to improve memory and learning in animal models. Another area of interest is the potential therapeutic effects of F-Phenibut on anxiety and depression in humans. Additionally, more research is needed to fully understand the mechanism of action of F-Phenibut and its effects on neurotransmitter systems in the brain.

Scientific Research Applications

F-Phenibut has been studied extensively for its potential therapeutic effects on anxiety, depression, and sleep disorders. It has been shown to have anxiolytic and sedative effects in animal models, and has been used clinically in Russia for the treatment of anxiety and sleep disorders. F-Phenibut has also been investigated for its potential cognitive enhancing effects, as it has been shown to improve memory and learning in animal models.

properties

IUPAC Name

3-(4-fluorophenyl)-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-20-15-9-7-14(8-10-15)18-16(19)11-4-12-2-5-13(17)6-3-12/h2-3,5-10H,4,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZGLFKZTSTCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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